2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide is a useful research compound. Its molecular formula is C12H9ClFN3O and its molecular weight is 265.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.0418178 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Drug Discovery and Synthesis
Research in novel drug discovery has leveraged compounds similar to 2-(2-chloro-6-fluorophenyl)-N-2-pyrazinylacetamide for their potent biological activities. For instance, fluoro-substituted benzopyrans have demonstrated significant anticancer activities against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, the development of thrombin inhibitors with specific structural motifs, such as 2-cyano-6-fluorophenylacetamide, has resulted in compounds exhibiting robust efficacy in canine anticoagulation and thrombosis models upon oral administration (Kreutter et al., 2008).
Pharmacokinetics and Absorption Studies
Investigations into the physicochemical and biopharmaceutical properties of related compounds have shed light on their absorption characteristics. One study focused on a water-insoluble thrombin inhibitor, demonstrating that its absorption was dependent on the surface area of the particles administered and highlighted the compound's high permeability despite its low aqueous solubility (Euler et al., 2004).
Imaging and Diagnostic Applications
Compounds with fluorinated structures have been synthesized and evaluated for their potential in imaging. For example, fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them promising candidates for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anti-inflammatory and Analgesic Activities
The synthesis and biological evaluation of novel N-(3-chloro-4-fluorophenyl) derivatives have revealed significant anti-inflammatory activity, with certain compounds exhibiting substantial effects comparable to standard drugs (Sunder et al., 2013). Another study synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which displayed notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-pyrazin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O/c13-9-2-1-3-10(14)8(9)6-12(18)17-11-7-15-4-5-16-11/h1-5,7H,6H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIOMDBMOLYIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=CN=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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